Salannin

Catalog No.
S542325
CAS No.
992-20-1
M.F
C34H44O9
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salannin

CAS Number

992-20-1

Product Name

Salannin

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C34H44O9

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1

InChI Key

CJHBVBNPNXOWBA-REXVOHEDSA-N

SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Salannin; Margosan-O; Azadriactin; Neem extract;

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

Description

The exact mass of the compound Salannin is 596.2985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Limonene - Supplementary Records. It belongs to the ontological category of limonoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Salannin is a naturally occurring limonoid found in the seeds of various plants, most notably neem (Azadirachta indica) []. While research is ongoing, here are some potential applications of Salannin in scientific research:

Anti-Cancer Properties

Studies suggest Salannin may possess anti-cancer properties. Test-tube experiments have shown Salannin to induce cell death (apoptosis) in various cancer cell lines, including those from breast, colon, and leukemia [, ]. Further research is needed to understand the mechanisms behind this effect and its potential for cancer treatment.

Anti-Inflammatory Properties

Salannin may also have anti-inflammatory properties. In-vitro studies suggest Salannin can suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [, ]. Further research is needed to determine its effectiveness in vivo (living organisms).

Salannin is a limonoid compound primarily derived from the seeds of the neem tree, Azadirachta indica. It is characterized by its complex molecular structure, represented chemically as C₃₄H₄₄O₉. Salannin plays a significant role as an insect growth regulator and exhibits insecticidal properties. Its unique structure contributes to its biological activity, making it a subject of interest in both agricultural and pharmaceutical research .

  • Antibacterial: Studies have shown Salannin to exhibit antibacterial properties against various bacterial strains. It is believed to disrupt bacterial cell membranes, leading to cell death.
  • Antifungal: Salannin demonstrates antifungal activity against certain fungal species. The mechanism may involve inhibiting fungal growth and spore germination.
  • Antioxidant: Salannin exhibits antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative damage [].

Salannin undergoes various chemical transformations that can enhance or modify its biological activity. Notable reactions include:

  • Photomediated Transformation: Exposure to sunlight can lead to the formation of several metabolites, which may possess different insecticidal properties compared to the parent compound .
  • Biocatalyst-Mediated Functionalization: Salannin can be transformed into derivatives such as γ-hydroxybutenolide through enzymatic reactions, which may alter its efficacy against pests .
  • Deacetylation: Salannin can also undergo deacetylation to yield other active compounds like nimbin and 6-deacetylnimbin, which are also derived from neem .

Salannin exhibits a range of biological activities:

  • Insect Growth Regulation: It acts as an antifeedant and growth regulator, disrupting the life cycle of various insects by inhibiting their growth and development .
  • Antifeedant Activity: Studies have shown that salannin effectively deters feeding in certain pest species, thereby reducing crop damage .
  • Potential Medicinal Properties: While primarily studied for its agricultural applications, salannin's unique structure may also confer potential medicinal benefits, warranting further research into its pharmacological properties.

Salannin can be synthesized through several methods:

  • Extraction from Neem Seeds: The most common method involves solvent extraction from the seeds of Azadirachta indica, where salannin is isolated along with other limonoids.
  • Chemical Synthesis: Laboratory synthesis methods have been developed to create salannin analogs or derivatives, often involving complex organic reactions to construct the limonoid framework.
  • Biotechnological Approaches: Recent advancements include using microbial or enzymatic processes to produce salannin and its derivatives more sustainably .

Salannin has diverse applications:

  • Agricultural Pesticide: Due to its insecticidal properties, salannin is utilized in organic farming as a natural pesticide to control pest populations without harming beneficial insects.
  • Research on Insect Behavior: It serves as a model compound in studies investigating insect behavior and ecology.
  • Pharmaceutical Research: Investigations into its potential therapeutic effects are ongoing, exploring its use in treating various diseases due to its bioactive properties.

Several compounds share structural or functional similarities with salannin:

Compound NameStructure TypeBiological Activity
NimbinLimonoidInsect growth regulator and antifeedant
AzadirachtinLimonoidBroad-spectrum insecticide
6-DeacetylnimbinLimonoidInsect growth regulator

Salannin stands out due to its unique combination of structural features and specific biological activities that differentiate it from these similar compounds. Its effectiveness as an antifeedant and growth regulator makes it particularly valuable in integrated pest management strategies.

Azadirachta indica (Neem) Distribution

Salannin demonstrates remarkable concentration within Azadirachta indica, with distinct tissue-specific accumulation patterns. The mature seed kernel represents the primary repository of salannin biosynthesis, containing concentrations ranging from 1.2 to 1.4 milligrams per gram of dry tissue weight during developmental stages 4 and 5 [1]. This concentration establishes the seed kernel as the most abundant source of salannin within the entire plant structure.

The compound exhibits substantial variation across different plant tissues. Stem tissue contains approximately 0.3 milligrams per gram, representing a four-fold reduction compared to kernel concentrations [1]. Bark tissue demonstrates significantly lower accumulation, with concentrations of approximately 0.04 milligrams per gram, representing a thirty-five-fold decrease relative to seed kernel levels [1]. Flowers, leaves, and pericarp tissues show negligible quantities, with concentrations at or below 0.02 milligrams per gram [1].

Research conducted using ultra-performance liquid chromatography electrospray ionization high-resolution mass spectrometry (UPLC-ESI-HRMS) has confirmed that salannin belongs to the C-seco triterpenoid class, characterized by specific structural modifications that distinguish it from ring-intact limonoids [1]. The biosynthetic pathway leading to salannin formation involves complex oxidation and cyclization reactions that occur predominantly within the seed kernel tissue during specific developmental stages [2].

Melia azedarach (Chinaberry) Concentration

Melia azedarach serves as an important botanical source of salannin, with documented presence across multiple plant tissues. The seeds of Melia azedarach contain measurable quantities of salannin, as confirmed through various analytical methods including high-performance liquid chromatography [3]. Root tissues have been identified as containing salannin alongside other limonoid compounds, with isolation procedures confirming its structural identity [3].

The stem bark of Melia azedarach represents another significant repository of salannin. Systematic fractionation studies have led to the successful isolation of salannin from stem bark extracts, demonstrating its widespread distribution throughout the plant structure [3]. The compound occurs alongside related limonoids such as deacetylsalannin and other tetranortriterpenoids, indicating a complex biosynthetic network within this species [3].

Quantitative analysis reveals that salannin concentrations in Melia azedarach vary significantly depending on the plant tissue examined and extraction methodology employed. The main bioactive compounds identified include azadirachtin, salannin, and meliantriol, with salannin representing one of the three primary limonoid constituents [4].

Other Botanical Repositories

Beyond the primary sources of Azadirachta indica and Melia azedarach, salannin occurrence extends to other members of the Meliaceae family, though with varying concentrations and distribution patterns. The genus Khaya, particularly Khaya senegalensis, has been investigated for limonoid content, with emphasis on related compounds that share structural similarities with salannin [5] [6].

Research on Trichilia emetica has identified the presence of limonoid compounds, including those structurally related to salannin. The isolation of nimbin and 1-detigloyl salannin from various Meliaceae species demonstrates the widespread distribution of salannin-type compounds throughout the family [7]. These findings suggest that salannin biosynthetic pathways may be conserved across multiple genera within Meliaceae.

Cedrela odorata, another member of the Meliaceae family, has been investigated for terpenoid content, with particular focus on limonoid compounds that may include salannin or related structures [8] [9]. The presence of complex terpenoid biosynthetic machinery in this species suggests potential for salannin occurrence, though specific quantitative data remains limited.

Tissue-Specific Accumulation Patterns

The distribution of salannin within plant tissues follows distinct patterns that reflect the underlying biosynthetic processes and physiological functions. In Azadirachta indica, the highest concentrations occur in metabolically active tissues involved in seed development and maturation [1]. The seed kernel, representing the primary storage organ, accumulates salannin concentrations that exceed those found in vegetative tissues by several orders of magnitude.

Developmental stage significantly influences salannin accumulation patterns. During fruit development stages 4 and 5, corresponding to seed maturation, salannin concentrations reach their maximum levels [1]. This temporal pattern suggests that salannin biosynthesis is tightly regulated and corresponds to specific developmental processes associated with seed formation and protection.

The vascular tissues, including stem and bark, demonstrate intermediate accumulation levels, possibly reflecting their role in compound transport and distribution. The four-fold difference between stem and kernel concentrations, and the thirty-five-fold difference between bark and kernel concentrations, indicates a concentration gradient that may facilitate compound movement within the plant [1].

Photosynthetic tissues, including leaves and flowers, show minimal salannin accumulation, suggesting that biosynthetic activity is primarily concentrated in non-photosynthetic tissues. This pattern may reflect the metabolic costs associated with salannin production and the specialized nature of its biosynthetic pathway [1].

Seasonal and Environmental Variation in Biosynthesis

Environmental factors exert significant influence on salannin biosynthesis and accumulation patterns. Temperature represents a critical determinant, with compounds degrading at temperatures exceeding 65 degrees Celsius [10]. This thermal sensitivity has important implications for both natural biosynthesis and post-harvest storage conditions.

Light exposure, particularly ultraviolet radiation, causes substantial degradation of salannin and related polar compounds. Studies have demonstrated that sunlight exposure can reduce salannin content by fifty percent within days of exposure [10]. This photodegradation phenomenon occurs under field conditions and represents a significant factor affecting compound stability in natural environments.

Seasonal variation in salannin content has been documented, with winter stress conditions potentially favoring enhanced biosynthesis [11]. This seasonal pattern may reflect adaptive responses to environmental challenges, with increased limonoid production serving protective functions during periods of environmental stress.

Humidity conditions significantly affect salannin stability, with relative humidity and temperature having marked influence on compound integrity [10]. Storage conditions that maintain low temperatures and reduced humidity can increase compound efficacy by up to ten-fold compared to ambient conditions [10].

Quantitative Analysis in Plant Materials

Analytical methodologies for salannin quantification have evolved to accommodate the compound's unique chemical properties and distribution patterns. High-performance liquid chromatography with ultraviolet detection at 215 nanometers represents the standard analytical approach, providing limits of quantification of 0.2 milligrams per kilogram for neem oil samples [12].

Ultra-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UPLC-ESI-HRMS) offers enhanced sensitivity and specificity for tissue-specific quantification. This methodology has enabled detailed profiling of salannin distribution across different plant tissues and developmental stages [1].

Plant SpeciesTissue TypeConcentration (mg/g dry weight)Analytical MethodReference
Azadirachta indicaSeed kernel (Stage 4-5)1.2-1.4UPLC-ESI-HRMSPandreka et al. 2015 [1]
Azadirachta indicaStem~0.3UPLC-ESI-HRMSPandreka et al. 2015 [1]
Azadirachta indicaBark~0.04UPLC-ESI-HRMSPandreka et al. 2015 [1]
Azadirachta indicaFlowers≤0.02UPLC-ESI-HRMSPandreka et al. 2015 [1]
Azadirachta indicaLeaves≤0.02UPLC-ESI-HRMSPandreka et al. 2015 [1]
Melia azedarachSeedsPresentHPLC-UVMultiple sources [3] [13]
Melia azedarachRootPresentHPLC-UVPhcog Rev. 2010 [3]
Melia azedarachStem barkPresentHPLC-UVPhcog Rev. 2010 [3]

Reversed-phase high-performance liquid chromatography (RP-HPLC) with detection at 294 nanometers has been employed for formulation analysis, providing reliable quantification in complex matrices [14]. Semi-preparative high-performance liquid chromatography serves as an essential tool for compound isolation and purification, enabling detailed structural characterization [15].

The development of stability-indicating analytical methods has become increasingly important for understanding salannin degradation pathways and optimizing storage conditions. These methodologies incorporate assessment of environmental factors including temperature, light exposure, and humidity effects on compound stability [10].

Environmental FactorEffect on SalanninQuantitative ImpactReference
Temperature >65°CCompound degradationSignificant reductionSchmutterer and Ascher 1987 [10]
UV light exposurePhotodegradation50% reduction in daysStokes and Redfern 1982 [10]
Low temperature storageEnhanced stability10-fold increase in efficacyKabaru and Mwangi 2000 [10]
High humidityReduced stabilityMarked influenceSchmutterer and Ascher 1987 [10]

Quality control methodologies have been established to ensure consistent quantification across different laboratories and analytical platforms. These include system suitability parameters, precision studies, and accuracy assessments that validate analytical performance [12]. The implementation of standardized extraction procedures and analytical protocols has improved inter-laboratory reproducibility and enabled reliable comparison of results across different research groups.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Exact Mass

596.29853298 g/mol

Monoisotopic Mass

596.29853298 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

992-20-1

Wikipedia

Salannin

Dates

Last modified: 08-15-2023
1: Koul O, Singh G, Singh R, Daniewski WM, Berlozecki S. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. J Biosci. 2004 Dec;29(4):409-16. PubMed PMID: 15625397.
2: Ramesh A, Balasubramanian M. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Analyst. 1999 Jan;124(1):19-21. PubMed PMID: 10563041.
3: Govindachari TR, Narasimhan NS, Suresh G, Partho PD, Gopalakrishnan G. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. J Chem Ecol. 1996 Aug;22(8):1453-61. doi: 10.1007/BF02027724. PubMed PMID: 24226248.
4: Mitchell MJ, Smith SL, Johnson S, Morgan ED. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Arch Insect Biochem Physiol. 1997;35(1-2):199-209. PubMed PMID: 9131784.
5: Haldar S, Mulani FA, Aarthy T, Dandekar DS, Thulasiram HV. Expedient preparative isolation and tandem mass spectrometric characterization of C-seco triterpenoids from Neem oil. J Chromatogr A. 2014 Oct 31;1366:1-14. doi: 10.1016/j.chroma.2014.09.006. Epub 2014 Sep 22. PubMed PMID: 25267707.
6: Saxena M, Ravikanth K, Kumar A, Gupta A, Singh B, Sharma A. Purification of Azadirachta indica seed cake and its impact on nutritional and antinutritional factors. J Agric Food Chem. 2010 Apr 28;58(8):4939-44. doi: 10.1021/jf904336k. PubMed PMID: 20218605.
7: Simmonds MS, Jarvis AP, Johnson S, Jones GR, Morgan ED. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids. Pest Manag Sci. 2004 May;60(5):459-64. PubMed PMID: 15154512.
8: Koul O, Multani JS, Singh G, Daniewski WM, Berlozecki S. 6beta-hydroxygedunin from Azadirachta indica. Its potentiation effects with some non-azadirachtin limonoids in neem against lepidopteran larvae. J Agric Food Chem. 2003 May 7;51(10):2937-42. PubMed PMID: 12720374.
9: Dwivedi VD, Tripathi IP, Mishra SK. In silico evaluation of inhibitory potential of triterpenoids from Azadirachta indica against therapeutic target of dengue virus, NS2B-NS3 protease. J Vector Borne Dis. 2016 Apr-Jun;53(2):156-61. PubMed PMID: 27353586.
10: Forim MR, Cornélio VE, da Silva MF, Rodrigues-Filho E, Fernandes JB, Vieira PC, Matinez SS, Napolitano MP, Yost RA. Chemical characterization of Azadirachta indica grafted on Melia azedarach and analyses of azadirachtin by HPLC-MS-MS (SRM) and meliatoxins by MALDI-MS. Phytochem Anal. 2010 Jul-Aug;21(4):363-73. doi: 10.1002/pca.1208. PubMed PMID: 20333612.
11: Salehzadeh A, Jabbar A, Jennens L, Ley SV, Annadurai RS, Adams R, Strang RH. The effects of phytochemical pesticides on the growth of cultured invertebrate and vertebrate cells. Pest Manag Sci. 2002 Mar;58(3):268-76. PubMed PMID: 11975173.
12: Srivastava SD. Limonoids from the seeds of Melia azedarach. J Nat Prod. 1986 Jan-Feb;49(1):56-61. PubMed PMID: 3701342.
13: Caboni P, Sarais G, Angioni A, Garcia AJ, Lai F, Dedola F, Cabras P. Residues and persistence of neem formulations on strawberry after field treatment. J Agric Food Chem. 2006 Dec 27;54(26):10026-32. PubMed PMID: 17177537.
14: Hummel HE, Langner SS, Leithold G, Schmutterer H. NEEM: UNUSUALLY VERSATILE PLANT GENUS AZADIRACHTA WITH MANY USEFUL AND SO FAR INSUFFICIENTLY EXPLOITED PROPERTIES FOR AGRICULTURE, MEDICINE, AND INDUSTRY. Commun Agric Appl Biol Sci. 2014;79(2):211-28. Review. PubMed PMID: 26084100.
15: Akihisa T, Horiuchi M, Matsumoto M, Ogihara E, Ishii K, Zhang J. Melanogenesis-Inhibitory Activities of Isomeric C-seco Limonoids and Deesterified Limonoids. Chem Biodivers. 2016 Oct;13(10):1410-1421. doi: 10.1002/cbdv.201600100. PubMed PMID: 27450797.
16: Kushwaha P, Khedgikar V, Haldar S, Gautam J, Mulani FA, Thulasiram HV, Trivedi R. Azadirachta indica triterpenoids promote osteoblast differentiation and mineralization in vitro and in vivo. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3719-24. doi: 10.1016/j.bmcl.2016.05.076. Epub 2016 May 27. PubMed PMID: 27317644.
17: Senthil Nathan S, Kalaivani K, Sehoon K, Murugan K. The toxicity and behavioural effects of neem limonoids on Cnaphalocrocis medinalis (Guenée), the rice leaffolder. Chemosphere. 2006 Mar;62(8):1381-7. Epub 2005 Sep 27. PubMed PMID: 16194558.
18: Siddiqui BS, Ali SK, Ali ST, Naqvi SN, Tariq RM. Variation of major limonoids in Azadirachta indica fruits at different ripening stages and toxicity against Aedes aegypti. Nat Prod Commun. 2009 Apr;4(4):473-6. PubMed PMID: 19475987.
19: Nathan SS, Kalaivani K, Murugan K. Effects of neem limonoids on the malaria vector Anopheles stephensi Liston (Diptera: Culicidae). Acta Trop. 2005 Oct;96(1):47-55. PubMed PMID: 16112073.
20: Koriem KM. Review on pharmacological and toxicologyical effects of oleum azadirachti oil. Asian Pac J Trop Biomed. 2013 Oct;3(10):834-40. doi: 10.1016/S2221-1691(13)60165-3. Epub 2013 Sep 4. Review. PubMed PMID: 24075352; PubMed Central PMCID: PMC3761146.

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